molecular formula C11H10N2O2 B1604690 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid CAS No. 915707-39-0

4-(1-methyl-1H-pyrazol-3-yl)benzoic acid

Cat. No. B1604690
CAS RN: 915707-39-0
M. Wt: 202.21 g/mol
InChI Key: ZIRNSRSOPMSFDK-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-3-yl)benzoic acid is a heterocyclic compound . It is a derivative of pyrazole, a five-membered ring with two nitrogen atoms . The compound is sold “as-is” without any warranty of fitness for a particular purpose .


Molecular Structure Analysis

The molecular formula of 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid is C11H10N2O2 . The structure of similar compounds has been studied using various spectroscopic techniques .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid are not available, it’s worth noting that pyrazole derivatives have been involved in a variety of chemical reactions. For instance, 1,3-diphenyl pyrazole derivatives have shown different biological activities .


Physical And Chemical Properties Analysis

The compound is a solid . Its melting point is 266 °C .

Scientific Research Applications

Antitubercular Agents

Compounds similar to 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid have been designed as promising antitubercular agents. These compounds are synthesized and evaluated through in silico design, QSAR-driven virtual screening, and experimental evaluation to determine their efficacy against tuberculosis .

Antimicrobial Activity

Derivatives of pyrazole compounds have shown antimicrobial activity against a range of bacteria, including Gram-positive and Gram-negative strains. The synthesis of these derivatives often involves creating hydrazone derivatives that are tested for their activity against various bacterial strains .

Molecular Docking Studies

Molecular docking studies are conducted to evaluate the potential of pyrazole-bearing heterocyclic compounds as antimicrobial agents. These studies help in understanding the interaction between the compound and target proteins at the molecular level .

Catalysis

Pyrazole derivatives have been used as catalysts in chemical reactions. For example, they have been applied in the synthesis of bis(pyrazolyl)methanes, which are important intermediates in various chemical processes .

Synthesis Strategies

There have been advances in the synthesis strategies for bispyrazole derivatives, which include one-pot pseudo three-component reactions and one-pot pseudo five-component reactions. These strategies are reported with their applications from 2014 to early 2021 .

Chemical Synthesis

Pyrazole derivatives are also used in the synthesis of other chemical compounds. For instance, they are involved in the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives through multi-component reactions .

Safety and Hazards

The compound is sold “as-is” without any warranty of fitness for a particular purpose . More specific safety and hazard information is not available in the retrieved data.

Future Directions

While specific future directions for 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid are not available, research into pyrazole derivatives is ongoing due to their broad range of chemical and biological properties . For instance, 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(1-methylpyrazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-7-6-10(12-13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRNSRSOPMSFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640185
Record name 4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-methyl-1H-pyrazol-3-yl)benzoic acid

CAS RN

915707-39-0
Record name 4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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